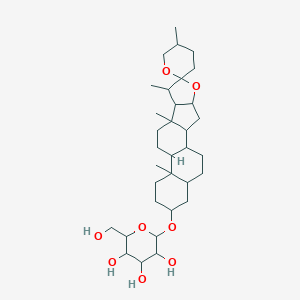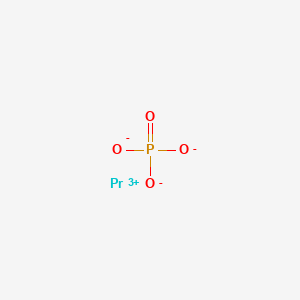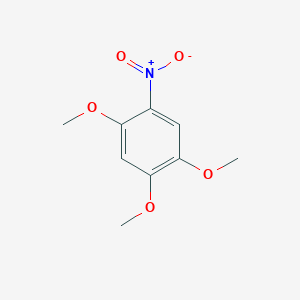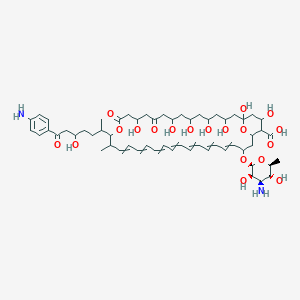
Partricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Partricin is a natural compound that has been discovered in various fungal species. It has been found to have potential applications in the field of medicine due to its pharmacological properties.
Wirkmechanismus
The mechanism of action of Partricin is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. Partricin has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemische Und Physiologische Effekte
Partricin has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Partricin has also been found to enhance the immune system and promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Partricin in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. However, the limitations of using Partricin include its low solubility, instability, and difficulty in obtaining large quantities.
Zukünftige Richtungen
There are various future directions for the research on Partricin. Some of these include the development of new synthesis methods to improve its yield and stability, the investigation of its potential applications in other fields, such as agriculture and food science, and the exploration of its mechanism of action to better understand its pharmacological properties.
In conclusion, Partricin is a natural compound that has potential applications in the field of medicine due to its pharmacological properties. It has been extensively studied for its anticancer, antiviral, antibacterial, and antifungal properties. Partricin has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and reduce inflammation, oxidative stress, and DNA damage. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Partricin can be synthesized through various methods, including extraction from fungal species or chemical synthesis. The extraction method involves the isolation of Partricin from fungal cultures using organic solvents. Chemical synthesis involves the use of chemical reactions to produce Partricin. The chemical synthesis method has been found to be more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
Partricin has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer, antiviral, antibacterial, and antifungal properties. Partricin has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against viral infections, such as HIV and hepatitis C virus.
Eigenschaften
CAS-Nummer |
11096-49-4 |
|---|---|
Produktname |
Partricin |
Molekularformel |
C58H84N2O19 |
Molekulargewicht |
1113.3 g/mol |
IUPAC-Name |
33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H84N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-41,43-46,48-49,51-55,57,61-63,65-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/t34?,35?,36-,39?,40?,41?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1 |
InChI-Schlüssel |
NVJUPMZQNWDHTL-BGZDCYLNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Andere CAS-Nummern |
11096-49-4 |
Synonyme |
partricin SPA-S 132 SPA-S-132 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



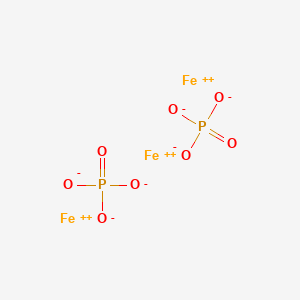

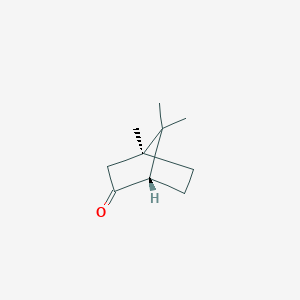
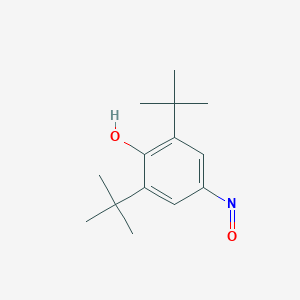


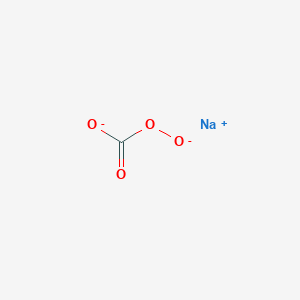
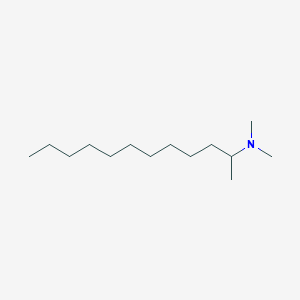
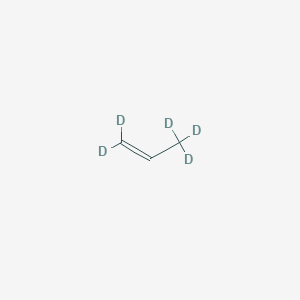
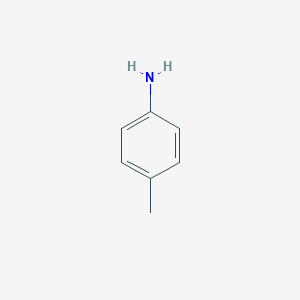
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
